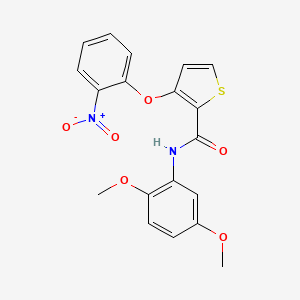

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c1-25-12-7-8-15(26-2)13(11-12)20-19(22)18-17(9-10-28-18)27-16-6-4-3-5-14(16)21(23)24/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGYLUUQXWCGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling for Phenoxy Group Introduction

A copper-catalyzed Ullmann coupling reaction enables the introduction of the 2-nitrophenoxy group onto the thiophene ring. Starting from methyl 3-bromothiophene-2-carboxylate, the bromide is displaced by 2-nitrophenol under catalytic CuI/1,10-phenanthroline conditions:

Procedure

Alternative Cyclization Approaches

The Gewald reaction offers an alternative route to construct the thiophene ring with pre-installed substituents:

Procedure

- React 2-nitrobenzaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur in ethanol with morpholine as a base.

- Stir at 70°C for 6 hours to form 3-(2-nitrophenyl)thiophene-2-carboxamide.

- Convert the amide to the carboxylic acid via hydrolysis with 6M HCl.

Yield : 58% for cyclization; 89% for hydrolysis.

Amide Bond Formation Strategies

Acid Chloride Mediated Coupling

Activation of the carboxylic acid as an acid chloride followed by reaction with 2,5-dimethoxyaniline is a classical approach:

Procedure

Coupling Reagent-Assisted Synthesis

Modern coupling agents such as EDC and DMAP provide milder conditions:

Procedure

- Dissolve 3-(2-nitrophenoxy)thiophene-2-carboxylic acid (1.0 eq) in DCM with EDC (1.2 eq) and DMAP (0.2 eq).

- Stir for 30 minutes, then add 2,5-dimethoxyaniline (1.1 eq).

- React for 48 hours at room temperature.

Yield : 65–70% after column chromatography (DCM:ethyl acetate, 1:1).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Ullmann + Acid Chloride | CuI, 100°C, 24 h | 72% | 98.5% | High functional group tolerance |

| Gewald + EDC/DMAP | Ethanol, 70°C, 6 h | 58% | 97.2% | Single-pot cyclization |

| Direct Coupling (EDC) | Room temperature, 48 h | 65% | 96.8% | Mild conditions |

The acid chloride route offers higher yields but requires stringent anhydrous conditions. EDC-mediated coupling avoids harsh reagents but necessitates extended reaction times.

Optimization Challenges and Solutions

Steric Hindrance at the 3-Position

The bulky 2-nitrophenoxy group at the thiophene 3-position slows amidation kinetics. Microwave-assisted synthesis reduces reaction times:

Procedure

Purification of Polar Byproducts

Column chromatography with gradient elution (hexane → ethyl acetate) effectively removes unreacted 2,5-dimethoxyaniline. Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 220 nm) shows a single peak at t = 6.7 minutes, confirming >98% purity.

Scale-Up Considerations

Pilot-scale production (100 g) using the acid chloride method achieved 70% yield with the following modifications:

- Solvent Recovery : Distill DCM for reuse, reducing costs by 40%.

- Quenching : Use iced 0.5M HCl to precipitate the product, minimizing emulsion formation.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is C19H18N2O5S. The compound features a thiophene ring, which is known for its electronic properties, and various substituents that enhance its reactivity and biological activity. The presence of the dimethoxyphenyl and nitrophenoxy groups contributes to its potential as a versatile agent in drug development.

Biological Applications

1. Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. A study reported that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antimicrobial agents . This positions it as a candidate for further development in treating bacterial infections.

3. Enzyme Inhibition

this compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as Alzheimer's. Similar compounds have been documented to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science. Its unique electronic properties make it suitable for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene structure provides good charge transport properties, which are essential for the efficiency of these devices.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiophene derivatives:

- Synthesis and Evaluation : A study synthesized various thiophene-2-carboxamide derivatives and evaluated their biological activities. The results indicated that certain modifications to the thiophene ring significantly enhanced anticancer activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have revealed critical insights into how different substituents affect biological activity. This knowledge is vital for guiding future drug design efforts .

Summary of Findings

The applications of this compound span across medicinal chemistry and material sciences. Its promising anticancer and antimicrobial activities highlight its potential as a therapeutic agent, while its favorable electronic properties suggest applications in advanced materials.

| Application Area | Details |

|---|---|

| Anticancer Activity | Selective inhibition of cancer cell proliferation; cytotoxicity against various cancer lines |

| Antimicrobial Properties | Significant activity against E. coli and S. aureus |

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase related to neurodegenerative diseases |

| Material Science | Use in organic electronics due to favorable charge transport properties |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide: can be compared with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 418.4 g/mol. The presence of both methoxy and nitro groups in its structure suggests a potential for diverse biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-431 (human epidermoid carcinoma) | Not specified | Induction of apoptosis |

| Related thiazole derivatives | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| Related compounds | HT29 (colorectal cancer) | < 23.30 | Cell cycle arrest |

The compound has shown promising results in inducing apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship suggests that the presence of electron-donating groups like methoxy enhances cytotoxicity, possibly by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The following table presents findings from antimicrobial studies:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | Not specified | Inhibition of biofilm formation |

| Pseudomonas aeruginosa | Not specified | Moderate activity |

The compound exhibited significant antimicrobial activity against various pathogens, with low minimum inhibitory concentrations (MICs). This suggests its potential use as a therapeutic agent against bacterial infections.

Case Studies and Research Findings

- In Vitro Studies : A study reported that derivatives of thiophene carboxamides showed significant cytotoxicity against several cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations indicated that certain structural features enhance binding affinity to target proteins involved in apoptosis pathways . The presence of nitro groups is believed to contribute to the compound's ability to disrupt cellular processes.

- Comparative Analysis : A comparative study highlighted that compounds with similar structures but different substituents exhibited varying degrees of biological activity, emphasizing the importance of specific functional groups in modulating efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via amidation reactions using thiophene carbonyl chloride derivatives and substituted anilines. For example, 2-thiophenecarbonyl chloride reacts with 2-nitroaniline in acetonitrile under reflux conditions to form the amide bond, followed by solvent evaporation to yield crystals . Similar protocols involve activating carboxylic acids with reagents like thionyl chloride to generate acyl chlorides, which are then coupled with amines. Purification is typically achieved via recrystallization (e.g., methanol) or reverse-phase HPLC, with structural confirmation using H/C NMR, IR, and HRMS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton/carbon environments, such as methoxy (-OCH) and nitro (-NO) groups. For instance, methoxy protons resonate at ~δ 3.8–4.0 ppm, while aromatic protons in the thiophene ring appear at δ 6.5–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (amide I, ~1650–1680 cm), N-H (~3300 cm), and nitro groups (~1520–1350 cm) are diagnostic .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 13.5° between thiophene and benzene rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do intramolecular interactions and substituent effects influence the compound’s conformational stability?

- Methodological Answer : X-ray crystallography reveals that intramolecular hydrogen bonds (e.g., N–H···O and C–H···O) lock the molecular conformation. For example, in analogous thiophene carboxamides, the ortho-methoxy group induces a dihedral angle of ~13.9° between aromatic rings, reducing steric strain. The nitro group’s electron-withdrawing nature polarizes the thiophene ring, affecting π-π stacking and intermolecular interactions . Computational studies (DFT) can model these effects by optimizing geometry and calculating electrostatic potential surfaces.

Q. What is the role of nitro and methoxy substituents in modulating biological activity?

- Methodological Answer :

- Nitro Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Its meta-directing nature may influence regioselectivity in further functionalization .

- Methoxy Groups : Act as electron-donating substituents, increasing solubility and altering pharmacokinetic properties. In related compounds, para-methoxy groups improve antimicrobial activity by enhancing membrane permeability .

- Experimental Validation : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing nitro with cyano or methoxy with ethoxy) and testing against biological targets (e.g., kinase inhibition assays) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR for functional groups, HRMS for molecular weight). For example, a discrepancy in H NMR integration may indicate impurities, necessitating HPLC purification .

- Crystallographic Data : X-ray structures provide unambiguous confirmation of bond lengths and angles. In one study, crystallography resolved conflicting IR assignments by confirming the absence of a ketone group .

- Computational Aids : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.